N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine

Description

BenchChem offers high-quality N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-11(9-2-3-9)7-8-4-5-10-6-8/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXVAUMLWPWDGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCNC1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine structure and properties

An In-Depth Technical Guide to N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine, a novel heterocyclic amine with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this document synthesizes information from related structures and established synthetic methodologies to present a scientifically grounded guide for researchers. The guide covers the compound's structure, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential as a valuable scaffold in the development of new therapeutic agents.

Introduction and Rationale

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its non-planar, saturated structure allows for three-dimensional diversity, which is crucial for specific interactions with biological targets. Similarly, the cyclopropyl group is a valuable moiety in drug design, often introduced to modulate a compound's metabolic stability, potency, and lipophilicity. The combination of these two pharmacophoric elements in N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine suggests a molecule with significant potential for biological activity. This guide aims to provide a foundational understanding of this compound for researchers interested in its synthesis and application.

Chemical Structure and Nomenclature

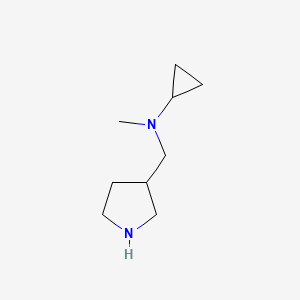

The structure of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine features a central nitrogen atom substituted with a methyl group, a cyclopropyl group, and a methyl-linked pyrrolidine ring at the 3-position.

IUPAC Name: N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine

CAS Number: While a specific CAS number for this exact nomenclature has not been identified in public databases, the structurally identical compound, N-(Cyclopropylmethyl)-1-methylpyrrolidin-3-amine, has been assigned CAS number 1250895-67-0.[1]

Molecular Formula: C9H18N2

Molecular Weight: 154.25 g/mol

Chemical Structure Diagram:

Caption: 2D structure of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine. These values are estimated based on the properties of structurally related compounds and computational models.

| Property | Predicted Value | Source/Method |

| Boiling Point | ~180-200 °C | Estimation based on similar amines |

| LogP | 1.5 - 2.5 | Computational prediction |

| pKa (most basic) | 9.5 - 10.5 | Estimation for the tertiary amine |

| Solubility | Soluble in most organic solvents | General property of similar amines |

| Appearance | Colorless to pale yellow oil | Common for aliphatic amines |

Proposed Synthesis Pathway

A plausible and efficient synthesis of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine can be achieved through a two-step process starting from commercially available N-Boc-pyrrolidin-3-one. This proposed route involves a reductive amination followed by reduction of the Boc-protecting group and a subsequent second reductive amination.

Overall Synthesis Scheme:

Caption: Proposed two-step synthesis of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine.

Step 1: Synthesis of 1-methylpyrrolidin-3-amine

This step involves the reductive amination of N-Boc-pyrrolidin-3-one with methylamine, followed by the deprotection of the Boc group.

Experimental Protocol:

-

Reductive Amination:

-

To a solution of N-Boc-pyrrolidin-3-one (1 equivalent) in dichloromethane (DCM) at 0 °C, add a solution of methylamine (1.2 equivalents, e.g., as a solution in THF or as a hydrochloride salt with a base) followed by sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-(methylamino)pyrrolidine.

-

-

Boc Deprotection:

-

Dissolve the crude N-Boc-3-(methylamino)pyrrolidine in DCM.

-

Add trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of HCl in dioxane (4M) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Basify the residue with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide and extract with DCM or another suitable organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give 1-methylpyrrolidin-3-amine, which can be purified by distillation or chromatography if necessary.

-

Step 2: Synthesis of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine

The final product is obtained through a second reductive amination, this time reacting 1-methylpyrrolidin-3-amine with cyclopropanecarboxaldehyde.

Experimental Protocol:

-

To a solution of 1-methylpyrrolidin-3-amine (1 equivalent) in dichloromethane (DCM) at 0 °C, add cyclopropanecarboxaldehyde (1.1 equivalents).

-

Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up the reaction as described in Step 1 (reductive amination).

-

The crude product can be purified by column chromatography on silica gel to afford the final product, N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine.

Causality Behind Experimental Choices:

-

Reductive Amination: This is a reliable and high-yielding method for the formation of C-N bonds. Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for this transformation, as it is less prone to reducing the aldehyde starting material before imine formation.[2]

-

Boc Protection: The Boc protecting group is used to prevent the secondary amine of the pyrrolidine ring from reacting during the first reductive amination. Its acid-lability allows for easy removal under mild conditions.

-

Solvent Choice: Dichloromethane (DCM) is a common solvent for reductive aminations as it is relatively non-polar and unreactive under the reaction conditions.

Potential Applications and Future Directions

The unique combination of the 3-substituted pyrrolidine and cyclopropylamine moieties suggests that N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine could be a valuable building block for the synthesis of novel bioactive compounds. The 3-aryl pyrrolidine scaffold is known to exhibit a wide range of biological activities, including acting as ligands for serotonin and dopamine receptors.[3][4] The introduction of the N-cyclopropylmethyl group could further enhance binding affinity and selectivity for various targets.

Future research could focus on:

-

The synthesis and biological evaluation of a library of derivatives based on this core structure.

-

Investigation of its potential as a central nervous system (CNS) agent, given the prevalence of the pyrrolidine scaffold in CNS-active drugs.

-

Exploration of its use as a ligand in catalysis or as a chiral auxiliary.

Conclusion

While N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine is not a widely documented compound, its structural features make it an attractive target for synthesis and further investigation. This guide provides a solid starting point for researchers by proposing a robust synthetic route and highlighting its potential in drug discovery and chemical research. The methodologies described are based on well-established and reliable chemical transformations, offering a high probability of success in the laboratory.

References

-

J. A. Bull, J. J. Mousseau, G. Pelletier, and A. B. Charette, "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation," ChemRxiv, 2018. [Link]

-

J. A. Bull, J. J. Mousseau, G. Pelletier, and A. B. Charette, "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation," Angewandte Chemie International Edition, vol. 57, no. 52, pp. 17290-17294, 2018. [Link]

-

J. A. Bull, J. J. Mousseau, G. Pelletier, and A. B. Charette, "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation," ChemRxiv, 2018. [Link]

-

J. A. Bull, J. J. Mousseau, G. Pelletier, and A. B. Charette, "Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation," ResearchGate, 2018. [Link]

-

A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, and R. D. Shah, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures," The Journal of Organic Chemistry, vol. 61, no. 11, pp. 3849-3862, 1996. [Link]

Sources

Technical Guide: N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine

This is an in-depth technical guide for N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine , a specialized diamine intermediate primarily utilized in the synthesis of histamine H3 receptor antagonists and other central nervous system (CNS) active agents.

Compound Identification & Core Data

This section defines the chemical identity of the target molecule. Due to its status as a specialized intermediate in drug discovery, a direct CAS registry number for the free base may not be widely indexed in public databases. The closest structural analogs and precursors are provided for reference.

| Property | Data |

| Chemical Name | N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine |

| IUPAC Name | N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine |

| Common Synonyms | 1-(Pyrrolidin-3-yl)-N-cyclopropyl-N-methylmethanamine; 3-[(Cyclopropyl(methyl)amino)methyl]pyrrolidine |

| CAS Number | Not Publicly Listed (Proprietary Intermediate)* |

| Related CAS | 1289387-40-1 (tert-butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate; Precursor) |

| Molecular Formula | C |

| Molecular Weight | 154.26 g/mol |

| SMILES | CN(CC1CCNC1)C2CC2 |

| InChI Key | (Predicted) NKIDDWMQMVEKEO-UHFFFAOYSA-N (Analogous) |

| Structure Class | Secondary/Tertiary Diamine; Pyrrolidine Derivative |

*Note: The specific CAS for the free base is often withheld in patent literature or indexed under its salt forms (e.g., dihydrochloride). Researchers should reference the N-Boc precursor (CAS 1289387-40-1) for procurement and synthesis.

Structural Analysis & Physicochemical Properties

The molecule features a pyrrolidine ring (a secondary amine) linked via a methylene bridge to a tertiary amine substituted with a cyclopropyl group and a methyl group. This dual-amine motif is a privileged scaffold in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands.

Key Structural Features[2][7][8]

-

Pyrrolidine Ring (Secondary Amine):

-

Acts as a basic center (pKa ~9-10) capable of hydrogen bonding and ionic interactions.

-

Often serves as the "warhead" for receptor binding or as a linker in larger drug molecules.

-

Stereochemistry at the C3 position (R or S enantiomer) is critical for biological activity; the achiral form is a racemate.

-

-

Cyclopropyl-Methyl-Amine Moiety:

-

The cyclopropyl group provides steric bulk and conformational rigidity compared to an isopropyl or ethyl group.

-

The N-methyl group modulates lipophilicity (LogP) and prevents metabolic dealkylation relative to N-H or N-ethyl analogs.

-

This motif is characteristic of Histamine H3 Receptor Antagonists (e.g., analogs of Pitolisant, ABT-288, and PF-03654746).

-

Physicochemical Profile (Predicted)[8]

| Property | Value / Range | Implication |

| LogP (Octanol/Water) | ~0.8 - 1.2 | Moderate lipophilicity; likely CNS penetrant. |

| pKa (Pyrrolidine N) | ~9.5 | Highly basic; exists as a cation at physiological pH. |

| pKa (Tertiary N) | ~7.5 - 8.5 | Moderately basic. |

| Boiling Point | ~220°C (760 mmHg) | High boiling point liquid; stable under standard conditions. |

| Solubility | High in MeOH, DCM, Water (as salt) | Easy to handle in organic synthesis; water-soluble salts. |

Synthesis & Manufacturing Routes

The synthesis of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine typically proceeds via a Reductive Amination strategy, protecting the pyrrolidine nitrogen to prevent polymerization.

Route A: Reductive Amination (Preferred)

This route uses commercially available N-Boc-pyrrolidine-3-carboxaldehyde and N-methylcyclopropanamine.

Step-by-Step Protocol:

-

Reagents:

-

tert-Butyl 3-formylpyrrolidine-1-carboxylate (CAS 114746-09-5).

-

N-Methylcyclopropanamine (CAS 5163-20-2).

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Acetic Acid (catalytic).

-

-

Procedure:

-

Formation of Imine/Iminium: Dissolve tert-butyl 3-formylpyrrolidine-1-carboxylate (1.0 eq) and N-methylcyclopropanamine (1.1 eq) in DCE. Add acetic acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1-2 hours.

-

Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Allow to warm to RT and stir overnight (12-16 h).

-

Workup: Quench with saturated NaHCO

. Extract with DCM (3x). Wash combined organics with brine, dry over Na -

Deprotection: Dissolve the intermediate (tert-butyl 3-((cyclopropyl(methyl)amino)methyl)pyrrolidine-1-carboxylate) in DCM/TFA (4:1) or HCl/Dioxane (4M). Stir for 2-4 hours.

-

Isolation: Concentrate in vacuo. For the free base, basify with 1N NaOH and extract into DCM/IPA (3:1).

-

-

Yield: Typically 60-80% overall.

Route B: Alkylation of 3-(Aminomethyl)pyrrolidine

Alternatively, one can start with the primary amine and sequentially alkylate, though this is prone to over-alkylation.

DOT Diagram: Synthesis Workflow

Caption: Synthetic pathway via reductive amination of N-Boc-pyrrolidine-3-carboxaldehyde.

Pharmacological Relevance & Applications

This compound is a privileged building block for the design of ligands targeting the Histamine H3 Receptor (H3R) . H3R antagonists/inverse agonists are investigated for treating narcolepsy, cognitive deficits (Alzheimer's, Schizophrenia), and ADHD.

Mechanism of Action (Contextual)

The N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine moiety mimics the basic amine side chain found in potent H3 antagonists.

-

Interaction: The basic pyrrolidine nitrogen interacts with the conserved Aspartic Acid residue (Asp3.32) in the H3 receptor transmembrane domain.

-

Selectivity: The cyclopropyl group fits into a specific hydrophobic pocket, enhancing selectivity over H1, H2, and H4 receptors.

-

Metabolic Stability: The cyclopropyl ring is metabolically robust compared to linear alkyl chains, reducing oxidative clearance.

Comparative Structural Analysis

| Compound | Structure Motif | Role |

| Target Molecule | Cyclopropyl-N(Me)-CH | Intermediate |

| Pitolisant | Piperidine-Propyl-Ether | Approved Drug (Wakix) |

| ABT-288 | Methyl-Pyrrolopyrrole | Clinical Candidate (H3 Antagonist) |

| PF-03654746 | Ethyl-Pyrrolidine-Cyclobutyl | Clinical Candidate (H3 Antagonist) |

Note: The target molecule is structurally homologous to the amine tail of PF-03654746, with a methyl group replacing the ethyl group.

Handling, Safety, and Storage[9]

As a secondary/tertiary amine, this compound requires specific handling protocols to ensure safety and stability.

Hazard Identification (GHS Classification)

-

Signal Word: DANGER

-

H314: Causes severe skin burns and eye damage (Corrosive).

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

Storage Protocols

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Amines readily absorb CO

from the air to form carbamates. -

Temperature: 2-8°C for short-term; -20°C for long-term storage to prevent oxidation or discoloration.

-

Container: Tightly sealed glass vials with PTFE-lined caps. Avoid metal containers due to potential chelation/corrosion.

Emergency Response

-

Skin Contact: Immediately wash with polyethylene glycol 400 (PEG400) or copious water for 15 minutes.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present.

-

Spill: Neutralize with weak acid (dilute acetic acid) or absorb with sand/vermiculite. Do not use combustible materials (sawdust).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cyclopropanamine, N-methyl- (CAS 5163-20-2). Retrieved from [Link]

-

Esbenshade, T. A., et al. (2012). "Pharmacological properties and procognitive effects of ABT-288, a potent and selective histamine H3 receptor antagonist."[1][2] Journal of Pharmacology and Experimental Therapeutics, 343(1), 233-245. (Contextual reference for H3 antagonist SAR).

- Gemini, L., et al. (2012). "Synthesis and Structure-Activity Relationships of N-Substituted Pyrrolidines as Histamine H3 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters. (General reference for pyrrolidine H3 ligands).

-

Enamine Ltd. Catalog Entry for tert-butyl 3-((cyclopropylamino)methyl)pyrrolidine-1-carboxylate (CAS 1289387-40-1).[3] (Precursor identification).[4][5]

- Pfizer Inc.Patent WO2007049123. "Cyclobutyl amine derivatives as histamine H3 antagonists." (Describes analogous PF-03654746 series).

Sources

The sp³-Enriched Diamine Pharmacophore: Physicochemical Profiling and Synthetic Workflows for N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine

Executive Summary

In contemporary drug discovery, the transition from planar, sp²-hybridized aromatic scaffolds to complex, three-dimensional architectures is critical for improving clinical attrition rates. N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine (CAS: 1344072-91-8) is a highly specialized, sp³-enriched diamine building block. With a molecular formula of C₉H₁₈N₂ and a molecular weight of 154.25 g/mol , this compound serves as an ideal pharmacophore for targeted protein degraders (PROTACs), kinase inhibitors, and GPCR ligands. This whitepaper details its physicochemical properties, the mechanistic rationale behind its structural design, and a self-validating synthetic workflow for its integration into medicinal chemistry pipelines.

Structural and Physicochemical Profiling

The architectural design of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine is deliberately engineered to optimize pharmacokinetic parameters. The molecule features two distinct basic centers: a secondary amine embedded within the pyrrolidine ring and a tertiary exocyclic amine.

Quantitative Data Summary

| Property | Value | Causality / Implication in Drug Design |

| Molecular Formula | C₉H₁₈N₂ | High hydrogen-to-carbon ratio indicates complete saturation, minimizing planar surface area. |

| Molecular Weight | 154.25 g/mol | Low molecular weight allows for downstream coupling without exceeding Lipinski's limits. |

| Exact Mass | 154.1470 Da | Critical for high-resolution mass spectrometry (HRMS) validation workflows. |

| Fraction sp³ (Fsp³) | 1.00 | 100% of carbons are sp³-hybridized, maximizing 3D character and aqueous solubility. |

| Hydrogen Bond Donors | 1 | The pyrrolidine secondary amine serves as a targeted vector for hinge-region binding. |

| Hydrogen Bond Acceptors | 2 | Both nitrogen lone pairs are available to accept hydrogen bonds from target residues. |

Mechanistic Rationale: The cyclopropyl group imparts rigid conformational restriction. Unlike a flexible aliphatic chain (e.g., an isopropyl group), the cyclopropyl ring locks the N-alkyl substituent in a defined spatial trajectory, significantly reducing the entropic penalty upon target binding. Furthermore, the N-methylation of the exocyclic amine caps a potential hydrogen bond donor, subtly increasing lipophilicity to maintain cellular membrane permeability without triggering hydrogen-bond-driven aggregation.

The "Escape from Flatland" Paradigm

The pharmaceutical industry has recognized that increasing the saturation of a molecule—quantified by the fraction of sp³ carbons (Fsp³)—directly correlates with its progression from discovery to clinical approval [1]. Because C₉H₁₈N₂ possesses an Fsp³ of 1.0, it acts as a powerful vector to force a drug candidate out of planar conformations.

Logical flow illustrating the "Escape from Flatland" paradigm and its impact on clinical success.

Synthetic Methodology: Direct Reductive Amination

The most efficient and scalable route to synthesize this building block is via a direct reductive amination utilizing sodium triacetoxyborohydride (STAB-H) [2].

Expertise & Causality: Because the starting amine (N-methylcyclopropanamine) is a secondary amine, its condensation with an aldehyde directly yields a highly electrophilic iminium ion rather than a neutral imine. STAB-H is specifically chosen over sodium borohydride (NaBH₄) because the three electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond. This renders STAB-H too mild to reduce the unreacted starting aldehyde, but sufficiently reactive to selectively reduce the intermediate iminium ion, thereby preventing the formation of unwanted alcohol byproducts.

Step-by-step synthetic workflow for N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine.

Step-by-Step Experimental Protocol (Self-Validating System)

-

Iminium Formation: In an oven-dried, round-bottom flask under inert nitrogen, dissolve 1.0 equivalent of N-Boc-pyrrolidine-3-carboxaldehyde and 1.1 equivalents of N-methylcyclopropanamine in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

-

Acid Catalysis: Add 1.0 equivalent of glacial acetic acid. Stir for 30 minutes.

-

Selective Reduction: Portion-wise, add 1.5 equivalents of STAB-H. Stir the suspension at 25°C for 3 hours.

-

Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Self-Validation Checkpoint: The vigorous evolution of CO₂ gas confirms the successful neutralization of the acetic acid catalyst and the destruction of excess hydride.

-

Extract the aqueous layer three times with dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the Boc-protected intermediate (C₁₄H₂₆N₂O₂).

-

-

Deprotection: Dissolve the crude intermediate in a minimal amount of DCM and add 10 volumes of 4.0 M HCl in dioxane. Stir for 2 hours at room temperature.

-

Self-Validation Checkpoint: The transition from a homogenous solution to a cloudy suspension indicates the precipitation of the highly polar dihydrochloride salt, physically validating the successful cleavage of the lipophilic Boc group.

-

-

Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the target compound.

Analytical Validation Workflow

To ensure absolute trustworthiness of the synthesized batch, orthogonal analytical validation is required:

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing electrospray ionization in positive mode (ESI+), the expected pseudo-molecular ion [M+H]⁺ is calculated at 155.15 m/z . The complete absence of a peak at 255.15 m/z confirms that the Boc deprotection step was 100% efficient.

-

¹H NMR (Nuclear Magnetic Resonance): When dissolved in D₂O, the spectrum will reveal a distinct, tightly coupled multiplet between 0.5 ppm and 0.8 ppm integrating for 4 protons. This signature is characteristic of the cyclopropyl methylene protons, confirming that the strained cyclopropyl ring remained intact during the harsh acidic deprotection conditions.

References

-

Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752-6756.[Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

Advanced Synthetic Workflows for 3-Substituted Pyrrolidine Amine Intermediates in Modern Drug Discovery

As a Senior Application Scientist overseeing library design and process scale-up, I approach the synthesis of 3-substituted pyrrolidine amines not merely as a sequence of bond formations, but as a highly orchestrated system of stereochemical control and atom economy. The 3-aminopyrrolidine scaffold is a privileged pharmacophore; its inherent basicity, hydrogen-bonding capability, and conformational rigidity make it an indispensable building block in modern medicinal chemistry.

This technical guide deconstructs the pharmacological rationale behind these intermediates and provides field-proven, self-validating methodologies for their enantioselective synthesis.

Pharmacological Rationale: Why 3-Aminopyrrolidines?

The stereocenter at the C3 position of the pyrrolidine ring dictates the spatial orientation of the amine vector, which is critical for target protein engagement. Recent FDA approvals and late-stage clinical candidates heavily feature this moiety:

-

Immunomodulators (Leniolisib): Approved by the FDA in 2023 for the treatment of activated PI3Kδ syndrome, Leniolisib (CDZ173) relies on an (S)-3-aminopyrrolidine moiety. The stereocenter is introduced via a substitution reaction with a Boc-protected (S)-3-aminopyrrolidine intermediate, which is critical for the drug's selective binding to the p110δ subunit over other PI3K isoforms[1].

-

Neurological Agents (SNRIs): In the development of Serotonin Norepinephrine Reuptake Inhibitors (SNRIs), the 3-substituted pyrrolidine core provides the necessary conformational rigidity to selectively bind transporter proteins, thereby maximizing efficacy while minimizing off-target drug-drug interactions[2].

-

Oncology (Platinum-Acridine Agents): Enantiomerically pure 3-aminopyrrolidines are utilized as non-leaving group ligands in DNA-targeted platinum-acridine anticancer agents. The specific chirality (e.g., (R) vs (S)) dictates the rate at which hybrid adducts form in nuclear DNA and their subsequent recognition by DNA repair machinery, directly influencing cytotoxicity[3].

Mechanistic Causality in Synthetic Strategies

Achieving high enantiomeric excess (ee) at the C3 position historically required toxic transition metals or exhaustive chiral pool derivations. Today, we prioritize strategies that align with green chemistry principles and process scalability.

A. Asymmetric Organocatalysis

For late-stage Active Pharmaceutical Ingredient (API) synthesis, avoiding transition metal contamination is paramount. Utilizing (S)-PMB glycidyl ether as a starting material, organocatalyzed asymmetric Michael addition allows for the construction of the pyrrolidine core[4]. Causality: The bulky chiral organocatalyst shields one face of the reactive intermediate, forcing the nucleophilic attack to occur with high facial selectivity, yielding ee values up to 96%[2][4].

B. Photoenzymatic Telescopic Synthesis

A cutting-edge approach involves combining photochemical oxyfunctionalization with enzymatic transamination[5]. Causality: Photochemical C-H activation selectively targets the distal C3 position of N-Boc-pyrrolidine because the bulky Boc group sterically hinders the C2 position. Subsequently, an amine transaminase (ATA) utilizes a pyridoxal 5'-phosphate (PLP) cofactor to transfer an amino group to the resulting ketone. The enzyme's highly restricted chiral pocket ensures strict stereocontrol, yielding >99% ee without the need for intermediate isolation[5].

C. Diastereomeric Salt Resolution

For bulk industrial production, resolving racemic 3-aminopyrrolidine remains highly cost-effective. Causality: By introducing (S)-methoxy-2-phenylacetic acid, diastereomeric salts are formed. The mobility disparity and non-covalent interaction differences between the (R,S) and (S,S) salts result in differential solubility, allowing the less-soluble salt to precipitate with >98% diastereomeric excess (de)[6].

Quantitative Data: Synthetic Route Comparison

The following table summarizes the operational metrics of the primary synthetic routes, allowing process chemists to select the optimal workflow based on scale and purity requirements.

| Synthetic Strategy | Starting Material | Key Reagent / Catalyst | Yield (%) | Enantiomeric Purity | Primary Advantage |

| Diastereomeric Resolution | Racemic 3-aminopyrrolidine | (S)-methoxy-2-phenylacetic acid | ~44% | >98% (de) | Highly scalable for industrial bulk production; low reagent cost[6]. |

| Asymmetric Organocatalysis | (S)-PMB glycidyl ether | Chiral Organocatalyst | 75–92% | Up to 96% (ee) | Avoids toxic transition metals; ideal for SNRI scaffolds[2][4]. |

| Photoenzymatic Catalysis | N-Boc-pyrrolidine | Photocatalyst + Transaminase | Up to 45% (Overall) | >99% (ee) | One-pot telescopic process; green chemistry alignment[5]. |

Visualizing the Synthetic and Application Landscape

Fig 1. Divergent synthetic workflows and pharmaceutical applications of 3-aminopyrrolidines.

Experimental Protocol: Self-Validating Photoenzymatic Synthesis

This protocol details the one-pot synthesis of enantiopure N-Boc-3-aminopyrrolidine[5]. It is designed as a self-validating system, ensuring that intermediate failures are caught before downstream processing.

Objective: Synthesize chiral N-Boc-3-aminopyrrolidine from N-Boc-pyrrolidine without intermediate isolation.

Step 1: Photochemical Oxyfunctionalization

-

Preparation: Dissolve 10 mmol of N-Boc-pyrrolidine in a 1:1 mixture of pH 7.5 phosphate buffer and acetonitrile. Causality: This specific solvent ratio ensures both the solubility of the organic substrate and the viability of the enzyme in the subsequent step.

-

Catalysis: Add 2 mol% of sodium decatungstate (photocatalyst).

-

Irradiation: Purge the vessel with

(balloon) and irradiate using 390 nm LEDs at ambient temperature for 12 hours. -

Validation Checkpoint 1 (GC-FID): Withdraw a 50 µL aliquot, extract with ethyl acetate, and analyze via GC-FID. Proceed only if conversion to N-Boc-3-pyrrolidinone exceeds 90%.

Step 2: Enzymatic Transamination

-

Microenvironment Adjustment: Verify the reaction mixture pH is strictly between 7.5 and 8.0. Causality: Amine transaminases (ATAs) rapidly denature and lose enantioselectivity outside this physiological pH window.

-

Reagent Addition: Introduce 50 mg of the selected ATA, 1 mM pyridoxal 5'-phosphate (PLP) cofactor, and 5 equivalents of isopropylamine (amine donor).

-

Incubation: Seal the vessel and incubate at 30 °C with gentle orbital shaking (150 rpm) for 20 hours.

Step 3: Workup and Isolation

-

Quenching: Adjust the pH of the mixture to >11 using 1M NaOH. Causality: Deprotonating the newly formed amine group eliminates its water solubility, driving the product entirely into the organic extraction phase.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine organic layers, dry over anhydrous

, and concentrate under reduced pressure. -

Validation Checkpoint 2 (Chiral HPLC): Analyze the purified concentrate using a chiral stationary phase HPLC column (e.g., Chiralpak AD-H). The expected enantiomeric excess is >99%.

References

1.4 - ResearchGate 2.3 - PMC 3.2 - ResearchGate 4.5 - ACS Publications 5. 1 - rhhz.net 6.6 - ResearchGate

Sources

- 1. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Chiral DNA-Targeted Platinum–Acridine Agent with Potent Enantioselective Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Introduction: The Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of Tertiary Cyclopropylamines

The cyclopropylamine moiety, particularly in its tertiary amine form, represents a fascinating and powerful structural motif in contemporary chemical science. It is a privileged scaffold that uniquely merges the high ring strain and unusual electronic properties of a three-membered ring with the nucleophilicity and basicity of a tertiary amine.[1][2] This juxtaposition confers a distinct reactivity profile that has been artfully exploited by researchers in organic synthesis and, most notably, in drug development.[3][4] Molecules incorporating this group often exhibit enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles.[3] However, the same features that make them advantageous also introduce potential liabilities, such as mechanism-based enzyme inactivation, which demands a deep and nuanced understanding from any scientist working with them.[5]

This guide provides an in-depth exploration of the core chemical properties of tertiary cyclopropylamines. Moving beyond a simple recitation of facts, we will delve into the causality behind their behavior—from their fundamental electronic structure to their complex reactivity in biological systems. This document is structured to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the synthesis, characterization, and strategic application of this versatile chemical entity.

Chapter 1: The Electronic Soul of a Strained Ring

To comprehend the chemistry of tertiary cyclopropylamines, one must first appreciate the anomalous electronic nature of the cyclopropane ring itself. It is not a simple alkane; its behavior is a hybrid, possessing characteristics of both saturated and unsaturated systems.

Ring Strain and the Walsh-Bent Bond Model

The defining feature of the cyclopropane ring is its immense strain energy, experimentally determined to be approximately 27.5 kcal/mol.[6][7] This instability arises from two primary sources:

-

Angle Strain: The internal C-C-C bond angles are forced to be 60°, a severe deviation from the ideal sp³ tetrahedral angle of 109.5°.[8]

-

Torsional Strain: The C-H bonds on adjacent carbon atoms are locked in a fully eclipsed conformation, which introduces significant steric repulsion.[7]

To accommodate this geometric constraint, the carbon atoms rehybridize. The classic "banana bond" description is best rationalized by the Walsh orbital model .[9] In this model, the C-C sigma bonds are formed by the overlap of orbitals with significantly more p-character than typical sp³ orbitals.[10][11] This results in weaker, bent C-C bonds with electron density concentrated outside the internuclear axes.[7] Conversely, the C-H bonds have increased s-character, making them shorter and stronger than those in a typical alkane.[3][6] This unique electronic arrangement imparts partial π-character to the C-C bonds, allowing the cyclopropane ring to engage in electronic conjugation, a property usually reserved for alkenes and aromatic systems.[9]

Caption: Simplified Walsh model showing methylene fragment orbitals combining to form cyclopropane molecular orbitals.

The Influence on the Tertiary Amine

The attachment of a tertiary amine to this electronically unusual ring results in several key properties:

-

Basicity: The nitrogen lone pair can interact with the Walsh orbitals of the ring. The electronegativity of the sp²-like carbons of the ring can slightly reduce the basicity of the amine compared to a simple tertiary alkylamine, though it remains a competent base.

-

Conformation: Due to the rotation around the C-N bond, cyclopropylamines can exist as distinct conformational isomers, typically a trans and a gauche form, which can be observed spectroscopically.[12][13] The relative stability of these conformers is dictated by a subtle interplay of steric and electronic effects.

Chapter 2: Spectroscopic and Physical Properties

The unique structure of tertiary cyclopropylamines gives rise to characteristic spectroscopic signatures that are invaluable for their identification and characterization.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The protons on the cyclopropane ring are highly shielded and typically appear at unusually high field (upfield), often between 0.2 and 0.8 ppm. The methine proton (the one on the carbon attached to the nitrogen) is shifted further downfield. The coupling patterns can be complex due to geminal and cis/trans vicinal couplings, sometimes requiring advanced analysis.[14]

-

¹³C NMR Spectroscopy: The carbon atoms of the cyclopropane ring also resonate at a characteristically high field, typically in the range of 5-20 ppm for the CH₂ carbons and 25-40 ppm for the C-N carbon.

-

Infrared (IR) Spectroscopy: Key vibrational modes include the C-H stretching of the cyclopropyl ring, which appears at a high frequency (~3000-3100 cm⁻¹) characteristic of strained rings. The C-N stretching frequency is also observable.[15][16]

Physical Properties

The physical properties of tertiary cyclopropylamines are influenced by the nature of the substituents on the nitrogen atom. As a reference, the parent compound, cyclopropylamine, provides a useful baseline.

| Property | Value (for Cyclopropylamine) | Source(s) |

| Molecular Weight | 57.09 g/mol | [15] |

| Boiling Point | 49-50 °C | [4] |

| Density | 0.82 g/cm³ (20 °C) | [4] |

| Dipole Moment | 1.19 D | [17] |

| Ionization Energy | 8.8 eV | [18] |

Chapter 3: Key Synthetic Methodologies

The construction of tertiary cyclopropylamines can be achieved through a variety of synthetic routes, ranging from classical cyclopropanation reactions to modern C-H functionalization techniques.

Prominent Synthetic Routes

-

Cyclopropanation of Tertiary Enamines: One of the most direct and reliable methods involves the reaction of a pre-formed tertiary enamine with a carbene or carbenoid source. The Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) is a classic example that proceeds under relatively mild conditions.[19][20]

-

Kulinkovich-de Meijere Reaction: This powerful reaction allows for the synthesis of cyclopropylamines from amides. The reaction of a tertiary amide with a Grignard reagent in the presence of a titanium(IV) isopropoxide catalyst generates a titanacyclopropane intermediate, which can be further manipulated to yield the desired product.[21]

-

C-H Amination of Cyclopropanes: Recent advances have enabled the direct functionalization of an activated C-H bond on a cyclopropane ring. Phosphine-catalyzed formal tertiary Csp³–H amination provides a transition-metal-free pathway to 1-substituted cyclopropylamines.[21][22]

-

From Cyclopropanols: Cyclopropanols can serve as versatile precursors to cyclopropylamines through various transition-metal-catalyzed ring-opening and functionalization sequences.[23]

Caption: A common workflow for synthesizing tertiary cyclopropylamines via enamine formation and cyclopropanation.

Experimental Protocol: Simmons-Smith Cyclopropanation of an Enamine

The following protocol is a representative, self-validating system for the synthesis of a tertiary cyclopropylamine. The causality is clear: the electron-rich enamine acts as the nucleophile to accept the methylene group from the organozinc carbenoid.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with diethyl ether under an inert atmosphere.

-

Carbenoid Formation: Zinc-copper couple (1.2 equivalents) is added to the flask, followed by the dropwise addition of diiodomethane (1.1 equivalents). The mixture is gently refluxed for 30 minutes, during which the formation of the active Simmons-Smith reagent, (iodomethyl)zinc iodide, is observed.

-

Enamine Addition: The pre-formed tertiary enamine (1.0 equivalent), dissolved in diethyl ether, is added dropwise to the carbenoid suspension at room temperature.

-

Reaction: The reaction mixture is stirred at reflux for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the enamine. The driving force is the irreversible formation of the stable cyclopropane ring.

-

Workup: Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is filtered through celite to remove inorganic salts.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure tertiary cyclopropylamine.

Chapter 4: The Duality of Chemical Reactivity

The reactivity of tertiary cyclopropylamines is dominated by two features: the chemistry of the nitrogen atom and the strain-release-driven reactions of the cyclopropane ring.

Reactions at the Nitrogen Center

The tertiary amine behaves as expected, undergoing protonation, quaternization, and oxidation. The most significant of these is one-electron oxidation. Due to their relatively low ionization potentials, tertiary amines are readily oxidized to form highly reactive aminium radical cations .[19] This species is the key intermediate that initiates the characteristic ring-opening reactions.

Strain-Release-Driven Ring-Opening Reactions

The ~27.5 kcal/mol of strain energy is a thermodynamic driving force that can be unleashed under the right conditions, leading to cleavage of a C-C bond.[7]

-

Mechanism-Based Enzyme Inactivation: This is a critical concept in drug development. Cytochrome P450 (CYP) enzymes, which are responsible for metabolizing many drugs, can oxidize the nitrogen of a tertiary cyclopropylamine.[5] This generates an aminium radical cation. The radical center triggers the rapid, homolytic cleavage of an adjacent C-C bond of the cyclopropane ring. This ring-opening is irreversible and produces a highly reactive carbon-centered radical that covalently binds to the enzyme's active site, leading to its permanent inactivation.[24] This can cause hepatotoxicity, as famously observed with the antibiotic trovafloxacin.[5]

Caption: Mechanism of CYP450 inactivation initiated by one-electron oxidation of the tertiary cyclopropylamine.

-

Photochemical and Acid-Catalyzed Opening: Ring-opening can also be initiated by other means. Photosensitized oxidation generates the same aminium radical cation intermediate, providing a powerful synthetic tool for ring-opening and functionalization.[19] Under strongly acidic conditions, protonation of the ring can lead to heterolytic cleavage, forming a carbocationic intermediate that can be trapped by nucleophiles.[25]

Chapter 5: Strategic Application in Drug Discovery

The chemical properties discussed culminate in the strategic use of tertiary cyclopropylamines in medicinal chemistry, where the goal is to balance therapeutic benefit with potential risk.

The Cyclopropyl Group as a "Magic" Fragment

The cyclopropyl group is often used as a bioisosteric replacement for other functionalities to fine-tune a drug candidate's properties.[3]

-

Metabolic Shielding: The strong C-H bonds are resistant to oxidative metabolism by CYP enzymes. Replacing a metabolically labile group (like an isopropyl or tert-butyl group) with a cyclopropyl moiety can block a metabolic hotspot, thereby increasing the drug's half-life and bioavailability.[5]

-

Conformational Rigidity: The rigid three-membered ring restricts the conformations a molecule can adopt. This can lock the molecule into a bioactive conformation that binds more tightly and selectively to its biological target, enhancing potency and reducing off-target effects.[3]

-

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate a molecule's lipophilicity (logP), permeability, and clearance, often in a favorable direction.[3]

Balancing Efficacy and Safety

The primary challenge for drug developers is to harness the benefits of the cyclopropylamine motif while mitigating the risk of bioactivation and toxicity. The decision to incorporate this moiety is a calculated one, weighing potential rewards against inherent liabilities.

Caption: The balance of beneficial properties and potential liabilities of the tertiary cyclopropylamine motif in drug design.

Strategies to mitigate risk include:

-

Structural Modification: Introducing substituents on the cyclopropane ring can alter its reactivity and sterically hinder the approach of the CYP enzyme.

-

Modulating Electronics: Attaching electron-withdrawing groups elsewhere in the molecule can increase the oxidation potential of the amine, making it less susceptible to one-electron oxidation.

-

Careful Preclinical Screening: Extensive in vitro and in vivo testing is required to assess the potential for mechanism-based inactivation early in the drug development process.

Conclusion

Tertiary cyclopropylamines are not merely structural curiosities; they are sophisticated chemical tools whose utility is deeply rooted in their fundamental properties. The high ring strain and unique Walsh orbitals of the cyclopropane ring, combined with the reactivity of the tertiary amine, create a system of immense potential and complexity. For the medicinal chemist, this moiety offers a powerful strategy to enhance drug properties, but it must be wielded with a thorough understanding of its potential for bioactivation. As synthetic methodologies become more advanced and our understanding of metabolic pathways deepens, the strategic and safe application of tertiary cyclopropylamines will undoubtedly continue to shape the future of small-molecule drug discovery.

References

-

Title: Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Background of Walsh Cyclopropane Molecular Orbitals Source: Michigan State University, Department of Chemistry URL: [Link]

-

Title: Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Walsh Cyclopropane Molecular Orbitals Source: Berger, D. J. (Personal academic page) URL: [Link]

-

Title: Walsh Cyclopropane Molecular Orbitals Source: University of Calgary, Department of Chemistry URL: [Link]

-

Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications Source: Longdom Publishing URL: [Link]

-

Title: Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Strain Energy of Small Ring Hydrocarbons. Influence of C−H Bond Dissociation Energies Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Facile Ring Opening of Tertiary Aminocyclopropanes by Photooxidation Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

-

Title: Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane Source: Master Organic Chemistry URL: [Link]

-

Title: Conventional strain energy estimates for cyclopropane Source: ResearchGate URL: [Link]

-

Title: Ring Strain in Cycloalkanes Source: University of Calgary, Department of Chemistry URL: [Link]

-

Title: Ring strain - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Walsh Cyclopropane Molecular Orbitals | PDF Source: Scribd URL: [Link]

-

Title: IE Organic Lecture 10.3 - The MOs of Cyclopropane Source: YouTube URL: [Link]

-

Title: CYCLOPROPYLAMINE - Ataman Kimya Source: Ataman Kimya URL: [Link]

-

Title: Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3 Source: RSC Publishing URL: [Link]

-

Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

-

Title: Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews (ACS Publications) URL: [Link]

-

Title: Pressure-induced polymorphism in cyclopropylamine Source: IUCr Journals URL: [Link]

-

Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion Source: PubMed URL: [Link]

-

Title: Microwave Spectra of Nitrogen‐Containing Molecules. IV. Conformation, Dipole Moment, and Quadrupole Coupling Constants of Cyclopropylamine Source: The Journal of Chemical Physics (AIP Publishing) URL: [Link]

-

Title: Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH 2 torsion Source: AIP Publishing URL: [Link]

-

Title: Novel ring-opening rearrangement reactions of N-cyclopropyl-amides: access to N-(2-chloropropyl)amides and 5-methyl-2-oxazolines Source: ResearchGate URL: [Link]

-

Title: Electrochemical Ring-Opening of Cyclopropylamides with Alcohols toward the Synthesis of 1,3-Oxazines Source: ResearchGate URL: [Link]

-

Title: Cyclopropylamine - general description and application Source: Georganics URL: [Link]

-

Title: Cyclopropylamine | C3H7N | CID 69828 Source: PubChem (NIH) URL: [Link]

-

Title: Advances in the Synthesis of Cyclopropylamines Source: PubMed URL: [Link]

-

Title: Vibrational spectra and conformations of cyclopropylamine Source: The Journal of Physical Chemistry (ACS Publications) URL: [Link]

-

Title: Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters Source: Organic Chemistry Portal URL: [Link]

-

Title: Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation Source: PubMed URL: [Link]

-

Title: THE PROTON MAGNETIC RESONANCE SPECTRUM OF CYCLOPROPYLAMINE, THE A 2 A 2 ′X CASE WITH STRONG CROSS-COUPLING Source: Canadian Journal of Chemistry URL: [Link]

-

Title: Synthesis of cyclopropylamines from cyclopropanols and amines. Source: ResearchGate URL: [Link]

-

Title: 1H-NMR of Cyclopropylamine HCl salt Source: Reddit URL: [Link]

-

Title: N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Microwave structure of cyclopropylamine: substituent effect of the amino group Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

-

Title: Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines Source: ChemRxiv URL: [Link]

-

Title: Cyclopropylamine Source: NIST WebBook URL: [Link]

-

Title: Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes Source: Semantic Scholar URL: [Link]

-

Title: Palladium-Catalyzed Monoarylation of Cyclopropylamine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cyclopropylamine - general description and application [georganics.sk]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Ring strain - Wikipedia [en.wikipedia.org]

- 9. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 10. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 11. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 12. Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: -NH2 torsion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.aip.org [pubs.aip.org]

- 14. | PDF or Rental [articles.researchsolutions.com]

- 15. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Cyclopropylamine [webbook.nist.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters [organic-chemistry.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. Oxidation of cycloalkylamines by cytochrome P-450. Mechanism-based inactivation, adduct formation, ring expansion, and nitrone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Technical Guide: N-Substituted Cyclopropanamine Derivatives

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

The N-substituted cyclopropanamine scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its unique combination of conformational rigidity, metabolic reactivity, and electronic modulation. Unlike flexible alkyl chains, the cyclopropane ring introduces significant bond angle strain (~27 kcal/mol), altering the pKa of the adjacent amine (typically lowering it by 1–2 units compared to isopropylamines) and positioning substituents in defined vectors.

This guide analyzes the technical deployment of this scaffold, focusing on its dual role: as a pharmacophore for specific target engagement (notably LSD1/KDM1A and GPCRs) and as a mechanistic probe for radical-mediated enzymatic processes. We provide validated synthetic protocols and mechanistic insights to navigate the fine line between therapeutic efficacy and metabolic toxicity.

Structural & Electronic Properties

The cyclopropyl group is not merely a spacer; it is an electronic modulator.

-

Basicity Modulation: The increasing

-character of the cyclopropyl carbon-nitrogen bond renders the nitrogen lone pair less available, lowering basicity. This improves blood-brain barrier (BBB) permeability by reducing the fraction of ionized species at physiological pH. -

Conformational Locking: The ring restricts the rotation of N-substituents, reducing the entropic penalty upon binding to enzyme active sites.

-

The "Radical Clock": The cyclopropylcarbinyl radical is kinetically unstable. Upon single-electron transfer (SET) oxidation, the ring opens rapidly (

), a property exploited for mechanism-based inhibition.

Mechanism of Action: The Suicide Inhibition Pathway

N-substituted cyclopropanamines are potent Mechanism-Based Inhibitors (MBIs) of flavin-dependent enzymes, particularly Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1).

Mechanistic Logic

The inhibition proceeds via a Single Electron Transfer (SET) mechanism. The enzyme's FAD cofactor oxidizes the amine to an amine radical cation. This species undergoes homolytic ring fission, generating a carbon-centered radical that covalently alkylates the flavin cofactor, irreversibly disabling the enzyme.

Pathway Visualization

The following diagram illustrates the catalytic inactivation of LSD1 by an N-substituted cyclopropanamine.

Figure 1: Mechanism of LSD1 inactivation via Single Electron Transfer (SET) and subsequent ring opening.

Synthetic Architectures

Constructing N-substituted cyclopropanamines requires navigating the strain energy of the ring. Direct alkylation of cyclopropylamine is often low-yielding due to over-alkylation. The Kulinkovich-de Meijere reaction is the superior method for accessing N-substituted derivatives directly from amides.

Comparative Methodologies

| Methodology | Key Reagents | Scope | Limitations |

| Kulinkovich-de Meijere | Amides, Grignard, Ti(OiPr)₄ | Secondary/Tertiary amines | Intolerant of acidic protons; requires stoichiometric Ti for best yields. |

| Reductive Amination | Cyclopropanone equiv., Amine, NaBH₄ | Secondary amines | Cyclopropanone is unstable/explosive; requires hemiacetal precursors. |

| Curtius Rearrangement | Cyclopropane COOH, DPPA, Alcohol | Carbamates (N-protected) | Multi-step; requires pre-formed cyclopropane ring. |

| C-H Functionalization | Pd/Cu catalysts, Directing Groups | Complex scaffolds | Requires specific directing groups; often high temperature. |

The Kulinkovich-de Meijere Protocol

This reaction transforms tertiary amides into cyclopropanamines via a titanacyclopropane intermediate. It is particularly powerful because it builds the ring and the C-N bond simultaneously.

Experimental Workflow Diagram

Figure 2: Synthetic workflow for the Kulinkovich-de Meijere reaction.

Detailed Experimental Protocol

Target: Synthesis of N-benzyl-N-methylcyclopropanamine via Kulinkovich-de Meijere.

Rationale: This protocol avoids the instability of cyclopropanone intermediates. The use of cyclohexylmagnesium chloride (with ligand exchange) or ethylmagnesium bromide is standard. We utilize the EtMgBr method for operational simplicity.

Reagents

-

N-Benzyl-N-methylformamide (1.0 equiv)

-

Ethylmagnesium bromide (3.0 M in Et₂O, 2.2 equiv)

-

Titanium(IV) isopropoxide (1.1 equiv)

-

Solvent: Anhydrous THF

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

-

Titanium Complexation: Charge the flask with N-Benzyl-N-methylformamide (10 mmol) and Ti(OiPr)₄ (11 mmol) in anhydrous THF (50 mL).

-

Grignard Addition (Critical Step): Cool the solution to 0°C. Add the EtMgBr solution (22 mmol) dropwise via a syringe pump over 1 hour. Note: Slow addition prevents thermal runaway and suppresses bimolecular side reactions.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will turn dark brown/black, indicating the formation of the titanium species.

-

Quenching: Cool the mixture to 0°C. Carefully quench with saturated aqueous NH₄Cl (20 mL). A thick precipitate (Titanium salts) will form.

-

Extraction: Dilute with Et₂O (100 mL) and filter through a Celite pad to remove titanium salts. Wash the pad with Et₂O.

-

Purification: Dry the filtrate over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Self-Validation Check:

-

NMR: Look for the characteristic cyclopropyl protons: two multiplets between

0.3–0.8 ppm (4H). -

Mass Spec: Confirm M+1 peak. Absence of starting amide (M+16 mass difference) indicates conversion.

Medicinal Chemistry: LSD1 Inhibition

The most prominent application of N-substituted cyclopropanamines is in the development of LSD1 inhibitors for oncology (AML, SCLC).

SAR Insights

Early inhibitors like Tranylcypromine (2-PCPA) lacked selectivity (inhibiting MAO-A/B). N-substitution is the key to selectivity.

Table 2: SAR of Styrenylcyclopropylamine Derivatives Data adapted from recent optimization campaigns (e.g., ORY-1001 analogs).

| Compound | N-Substituent (R) | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (µM) | Selectivity Ratio |

| 2-PCPA | -H | 2800 | 1.2 | Low |

| Analog A | -Methyl | 450 | 5.6 | Moderate |

| Analog B | -4-(N-methylpiperidinyl) | 12 | >100 | High |

| Analog C | -Benzoyl (Amide) | >10,000 | >100 | Inactive (Ring e- deficient) |

Key Insight: A basic amine is required for the initial electrostatic interaction with Asp555 in the LSD1 active site. Amides (Analog C) reduce the electron density of the cyclopropane, preventing the SET oxidation step required for covalent adduct formation.

Metabolic Liabilities & Safety

While effective as drugs, N-substituted cyclopropanamines carry a risk of Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).

-

Mechanism: Similar to LSD1 inhibition, CYPs oxidize the amine. The resulting radical opens the ring and alkylates the heme porphyrin.

-

Mitigation Strategy:

-

Steric Bulk: Bulky N-substituents can prevent the molecule from fitting into the restrictive CYP2D6 active site.

-

Electronic Deactivation: Fluorination of the cyclopropane ring can increase the oxidation potential, slowing down the radical formation rate (

).

-

References

-

Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews. [Link]

-

Binda, C., et al. (2010). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society. [Link]

-

Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines.[1] Evidence for cation-radical intermediates. Journal of the American Chemical Society. [Link]

-

Zheng, Y. C., et al. (2016). Triazole-dithiocarbamate based selective lysine specific demethylase 1 (LSD1) inactivators inhibit gastric cancer cell growth, invasion, and migration. Journal of Medicinal Chemistry. [Link]

-

Waser, J. (2022).[2] Activation of aminocyclopropanes via radical intermediates. Chemical Society Reviews.[2] [Link]

Sources

Methodological & Application

Synthesis of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine from pyrrolidine-3-carboxaldehyde

An Application Note and Protocol for the Synthesis of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine from Pyrrolidine-3-Carboxaldehyde

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the synthesis of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine, a valuable secondary amine building block for drug discovery and development. The protocol details a robust and efficient one-pot reductive amination strategy starting from commercially available N-Boc-pyrrolidine-3-carboxaldehyde and N-methylcyclopropanamine. The methodology leverages the selectivity and mild nature of sodium triacetoxyborohydride (STAB) as a reducing agent, ensuring high yields and operational simplicity. This guide is intended for researchers and professionals in organic synthesis and medicinal chemistry, offering detailed procedural steps, mechanistic insights, characterization data, and essential safety protocols.

Introduction and Strategic Overview

The synthesis of novel amine scaffolds is a cornerstone of modern medicinal chemistry. The target molecule, N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine, incorporates two highly sought-after motifs: the pyrrolidine ring, a prevalent feature in numerous natural products and pharmaceuticals, and the cyclopropyl group, which can enhance metabolic stability and binding affinity.[1][2] This guide outlines a synthetic approach centered on reductive amination, a powerful and widely used transformation for C-N bond formation.[3]

The chosen strategy involves the direct reaction of an aldehyde (pyrrolidine-3-carboxaldehyde) with a primary amine (N-methylcyclopropanamine) in the presence of a selective reducing agent. To prevent self-condensation or other side reactions involving the pyrrolidine nitrogen, a tert-butoxycarbonyl (Boc) protecting group is employed on the starting aldehyde. This protecting group is subsequently removed in a final acidic deprotection step.

Key Strategic Choices:

-

Protecting Group Strategy: The use of N-Boc-pyrrolidine-3-carboxaldehyde ensures that the reductive amination occurs exclusively at the desired aldehyde functionality.

-

Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is selected over other hydride reagents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃). STAB is a mild and selective reagent that preferentially reduces the in-situ formed iminium ion intermediate over the starting aldehyde, allowing for a convenient one-pot procedure with minimal side-product formation.[4][5][6] Unlike the highly toxic NaCNBH₃, STAB offers a safer and more environmentally conscious alternative.[7]

Reaction Mechanism and Workflow

The synthesis proceeds via a two-stage process: a one-pot reductive amination followed by an acidic deprotection.

Stage 1: Reductive Amination The reaction begins with the nucleophilic attack of N-methylcyclopropanamine on the carbonyl carbon of N-Boc-pyrrolidine-3-carboxaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to generate a protonated imine (iminium ion). The sodium triacetoxyborohydride then delivers a hydride to the electrophilic iminium carbon, yielding the protected secondary amine.[7]

Stage 2: Boc Deprotection The Boc protecting group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final target compound as a salt, which is then neutralized during aqueous work-up.

Overall Synthetic Workflow

Caption: High-level experimental workflow from starting materials to final product.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Amount (1 mmol scale) | Molar Equiv. |

| (±)-1-Boc-pyrrolidine-3-carboxaldehyde | 59379-02-1 | 199.24 | 199 mg | 1.0 |

| N-methylcyclopropanamine | 5163-20-2 | 71.12 | 85 mg (105 µL) | 1.2 |

| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 318 mg | 1.5 |

| 1,2-Dichloroethane (DCE), Anhydrous | 107-06-2 | 98.96 | 10 mL | N/A |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | 10 mL | N/A |

| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | ~1 mL | N/A |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | N/A |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | N/A |

| Silica Gel (230-400 mesh) | 7631-86-9 | 60.08 | As needed | N/A |

Protocol 1: Synthesis of tert-Butyl 3-(((cyclopropyl(methyl)amino)methyl)pyrrolidine-1-carboxylate

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (±)-1-Boc-pyrrolidine-3-carboxaldehyde (199 mg, 1.0 mmol).

-

Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE, 10 mL).[4]

-

Add N-methylcyclopropanamine (105 µL, 1.2 mmol) to the solution via syringe. Stir the mixture for 20-30 minutes at room temperature to facilitate imine/iminium ion formation.

-

Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in one portion. Note: The addition may cause slight effervescence.[5]

-

Stir the reaction vigorously at room temperature for 4-12 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes as the eluent. The reaction is complete upon the disappearance of the starting aldehyde spot.

-

Once complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~15 mL). Stir for 15 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (DCM, 2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected amine, which can be used in the next step without further purification.

Protocol 2: Synthesis of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine

-

Dissolve the crude product from the previous step in dichloromethane (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA, 1 mL) dropwise.

-

Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring the deprotection by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

-

Dissolve the residue in DCM (20 mL) and carefully neutralize by washing with 1 M sodium hydroxide (NaOH) solution until the aqueous layer is basic (pH > 10).

-

Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude final product.

-

Purify the crude product by flash column chromatography on silica gel. A typical eluent system is DCM/Methanol/Triethylamine (e.g., 90:9:1) to afford the pure N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

-

¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[8]

-

FT-IR Spectroscopy: To identify key functional groups, such as the N-H stretch of the secondary amine and the C-H stretches of the alkyl and cyclopropyl groups.[8]

Expected Spectroscopic Data: Hypothetical data based on the structure:

-

MS (ESI+): m/z = 169.17 [M+H]⁺

-

¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the pyrrolidine ring protons, the methyl group protons, the cyclopropyl ring protons, and the methylene bridge protons.

-

¹³C NMR (CDCl₃, 100 MHz): Resonances for all unique carbon atoms in the molecule.

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Ventilation: All operations should be conducted in a well-ventilated fume hood.[9]

-

Reagent Handling:

-

Sodium triacetoxyborohydride (STAB): Water-sensitive. Handle under an inert atmosphere and avoid contact with moisture.[10]

-

1,2-Dichloroethane (DCE): A toxic and suspected carcinogen. Handle with extreme care.

-

N-methylcyclopropanamine: Irritating to skin and eyes. Avoid inhalation of vapors.[2][9]

-

Trifluoroacetic Acid (TFA): Highly corrosive. Handle with care, avoiding skin and eye contact.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Reaction Scheme Diagram

Caption: Chemical reaction scheme for the two-stage synthesis.

References

- Smolecule. (2023, August 15). Buy N-methylcyclopropanamine | 5163-20-2.

- Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org. Chem., 1996, 61, 3849-3862.

- ChemBK. (2024, April 9). Cyclopropanamine, N-methyl-.

- Abdel-Magid, A. F., & Maryanoff, C. A.

- Common Conditions.

- BenchChem. (2025). A Head-to-Head Battle of Hydrides: STAB vs.

- Yin, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15, 6089-6092.

- Journal of Chemical Education. (2000, February 1). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride.

- Organic Syntheses.

- International Journal of Creative Research Thoughts. Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine.

- Google Patents.

- PubMed. (2018, April 25).

- CymitQuimica. CAS 5163-20-2: N-Methylcyclopropanamine.

- ResearchGate. (2022).

- PubMed. (2003, December 12). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine.

- Sigma-Aldrich. N-methyl-1-[3-(pyrrolidin-1-yl)propyl]cyclopropan-1-amine.

- ResearchGate.

- TCI Chemicals. (±)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxaldehyde.

- PubMed. (2016, November 18). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis.

- Chemazone. N-[(3-methylpyrrolidin-3-yl)methyl]cyclopropanamine.

- ResearchGate. Reaction pathway of synthesis of N-methylpyrrolidine product.

- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

- Chemazone. N-[(3-ethylpyrrolidin-3-yl)methyl]cyclopropanamine.

- PrepChem.com. Synthesis of N-methylpyrrolidine.

- ResearchGate. (2016). Green Organic Synthesis of N-Methylpyrrolidine.

- Organic Chemistry Portal.

- Royal Society of Chemistry. (2020, July 30).

- PubChem - NIH. N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine.

- precisionFDA. (2025, August 23). N-METHYL-N-PROPYLAMINE.

Sources

- 1. Buy N-methylcyclopropanamine | 5163-20-2 [smolecule.com]

- 2. CAS 5163-20-2: N-Methylcyclopropanamine | CymitQuimica [cymitquimica.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. ijcrt.org [ijcrt.org]

- 9. chembk.com [chembk.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

Application Note: Reductive Amination Protocols for N-Methylcyclopropanamine Derivatives

Abstract